Scientists are studying how Vc-seco-DUBA functions within the body. Research suggests that after the ADC is delivered to the target cancer cell, the linker (Vc-seco) is cleaved within the cell's lysosome, a compartment that breaks down molecules. This cleavage releases the DUBA payload, which can alkylate (damage) the cancer cell's DNA, potentially leading to cell death. )
Vc-seco-DUBA is being investigated as a potential treatment for various cancers. Researchers are interested in its effectiveness when conjugated to different monoclonal antibodies to target specific cancer types. Studies are ongoing to determine the safety and efficacy of Vc-seco-DUBA-based ADCs in clinical trials. Source: Byondis - Targeted Therapies:
Vc-seco-DUBA is a novel compound classified as an antibody-drug conjugate (ADC), designed primarily for targeted cancer therapy. It consists of two main components: a linker (Vc-seco) and a cytotoxic agent (DUBA). The structure of Vc-seco-DUBA allows it to selectively deliver the DUBA payload to cancer cells, potentially minimizing damage to healthy tissues while enhancing therapeutic efficacy against tumors . The mechanism of action involves the cleavage of the linker within the lysosome of the target cancer cell, releasing DUBA, which then alkylates DNA, leading to cell death.
Research indicates that Vc-seco-DUBA exhibits significant biological activity against various cancer types. Its ability to target specific cancer cells while sparing normal cells is a key feature that enhances its therapeutic potential. Studies are ongoing to evaluate its effectiveness in clinical settings, particularly when conjugated with monoclonal antibodies that target specific antigens on cancer cells .
The synthesis methods for Vc-seco-DUBA have been improved to enhance yield and scalability. Key steps in the synthesis process include:
Vc-seco-DUBA is primarily being investigated for its application in cancer therapy. Its design as an ADC allows for targeted delivery of cytotoxic agents directly to tumor cells, potentially leading to better treatment outcomes with fewer side effects compared to conventional chemotherapy . Ongoing clinical trials aim to determine its safety and efficacy across different cancer types.
Studies on Vc-seco-DUBA's interactions focus on its behavior within biological systems, particularly how it interacts with target cells. Research suggests that upon internalization by cancer cells, the linker is cleaved, allowing DUBA to exert its cytotoxic effects by damaging DNA. Additionally, studies are exploring how different monoclonal antibodies can enhance the targeting capabilities of Vc-seco-DUBA.
Several compounds share similarities with Vc-seco-DUBA, particularly in their structure and intended use as ADCs. Here are some notable comparisons:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Desmethyl Vc-seco-DUBA | ADC | DNA alkylation | Lacks one methyl group in structure |
Trastuzumab duocarmycin | ADC | Binds HER2 receptor; DNA damage | Targets HER2-positive cancers |
Duocarmycin A | Natural product | Binds DNA minor groove; alkylation | Derived from Streptomyces species |
CC-1065 | Antitumor antibiotic | Irreversible DNA binding | High potency against various tumors |
These compounds illustrate various approaches in targeted cancer therapy, emphasizing how Vc-seco-DUBA's unique linker and payload combination may offer distinct advantages in treatment efficacy and specificity .
Vc-seco-DUBA’s structure comprises two functionally distinct subunits: a DNA-alkylating cyclopropane precursor and a DNA-binding aromatic system (Figure 1A) [2] [5].
The alkylating subunit exists in its seco (open-chain) form, featuring a chloroindole carbamate connected to a vinylogous urea (Figure 1B) [5]. This configuration masks the reactivity of the cyclopropane until activation occurs. In its inactive state, the seco form lacks the strained cyclopropane ring necessary for DNA alkylation. Computational models indicate that the vinylogous urea stabilizes the seco conformation through intramolecular hydrogen bonding, reducing premature reactivity [4].
The DNA-binding subunit consists of a dihydrobenzofuran scaffold substituted with methoxy groups (Figure 1C) [2] [4]. This moiety facilitates minor-groove DNA binding, preferentially targeting AT-rich sequences. Structural studies show that the dihydrobenzofuran’s curvature and methoxy substituents enhance van der Waals interactions with DNA’s phosphate backbone, achieving binding constants (K~d~) in the nanomolar range [2].
Table 1: Key Structural Features of Vc-seco-DUBA
Component | Structural Attributes | Function |
---|---|---|
DNA-alkylating moiety | Chloroindole carbamate, vinylogous urea | Latent cyclopropane precursor |
DNA-binding unit | Dihydrobenzofuran, methoxy groups | AT-rich DNA minor-groove recognition |
Prodrug linker (Vc) | Valine-citrulline peptide | Protease-cleavable stabilization |
Activation of Vc-seco-DUBA involves a base-catalyzed spirocyclization that generates the DNA-reactive cyclopropane (Figure 2A) [2] [5].
Studies comparing seco-DUBA and its spirocyclized form (DUBA) reveal critical differences:
Table 2: Comparative Reactivity of seco-DUBA and DUBA
Parameter | seco-DUBA | DUBA (spirocyclized) |
---|---|---|
Solvolysis rate (pH 7) | Not detectable | 2.66 × 10^−4^ s^−1^ [2] |
DNA alkylation efficiency | <1% (without activation) | 100% (post-activation) [5] |
Cytotoxic IC~50~ (nM) | 0.005–0.011 [3] | 0.004–0.008 [3] |
The dihedral angle between the indole and carbamate groups dictates spirocyclization efficiency. X-ray crystallography shows that the seco conformation adopts a near-planar geometry (θ = 15°), while the transition state requires a 90° twist to form the spiro center [4]. This energy barrier ensures that activation occurs selectively in environments with sufficient base catalysis, such as tumor microenvironments enriched in phosphatase enzymes [5].
The modular design of Vc-seco-DUBA enables its integration into antibody-drug conjugates (ADCs). For example, SYD985 links the prodrug to anti-HER2 antibodies via the Vc linker, achieving tumor-specific activation [5]. Protease cleavage of the valine-citrulline linker releases seco-DUBA, which subsequently undergoes spirocyclization in the acidic tumor milieu [4].
The construction of the core heterocyclic framework in Vc-seco-DUBA synthesis relies heavily on Chichibabin cyclization methodologies, representing a critical step in establishing the complex polycyclic architecture characteristic of duocarmycin analogs [1] [2]. The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, provides a powerful method for producing aminopyridine derivatives through nucleophilic substitution mechanisms [3].
Chemical Properties | Vc-seco-DUBA | Seco-DUBA | DUBA |
---|---|---|---|
Molecular Formula | C65H75ClN12O17 | C29H23ClN4O4 | Not specified |
Molecular Weight (g/mol) | 1331.81 | 526.97 | Not specified |
CAS Number | 1345681-58-4 | 1227961-59-2 | Not specified |
Description | Drug-linker conjugate for ADC with potent antitumor activity | Duocarmycin prodrug with two hydroxyl groups for antibody coupling | Active form of seco-DUBA after activation |
In the context of Vc-seco-DUBA synthesis, the Chichibabin cyclization strategy involves the condensation of ethyl bromopyruvate with 5-nitropyridin-2-amine to form the essential nitro compound intermediate [1]. This reaction proceeds through an addition-elimination mechanism, where the nucleophilic amine attacks the electron-deficient carbon center, followed by cyclization to form the heterocyclic core structure. The reaction conditions typically require careful temperature control, with optimal results achieved between minus twenty-five degrees Celsius and minus twenty degrees Celsius when using lithium diisopropylamide as the base [2].
The classical Chichibabin reaction mechanism involves sigma-adduct formation, where the nucleophilic amide adds to the pyridine ring system, creating a stabilized intermediate complex [3]. This intermediate undergoes subsequent cyclization through intramolecular nucleophilic attack, establishing the polycyclic framework essential for duocarmycin biological activity. The reaction progress can be monitored through hydrogen gas evolution and the characteristic red coloration associated with sigma-adduct formation [3].
Contemporary modifications of the Chichibabin cyclization have addressed several limitations of the traditional approach, particularly the consistently low product yields that historically ranged from fifteen to twenty-five percent [4]. Modern variations employ alternative base systems and modified reaction conditions to improve both yield and selectivity. The lithium diisopropylamide-mediated condensation of 2-fluoro-3-picoline with benzonitrile exemplifies these improvements, achieving enhanced yields through careful control of reaction parameters and the use of more selective reagent systems [2].
Chichibabin Reaction Applications | Typical Conditions | Key Challenges | Yield Range (%) |
---|---|---|---|
Classical Chichibabin Reaction | Sodium amide, 100-130°C | High temperature requirements | 15-25% |
Cyclization for Heterocycle Formation | Lithium diisopropylamide, -25 to -20°C | Complex side reactions | 30-60% |
DUBA Core Structure Assembly | Ethyl bromopyruvate + 5-nitropyridin-2-amine | Low yields with complex substrates | 40-70% |
Modified Chichibabin Synthesis | Variable temperature and base systems | Solvent and reagent compatibility | 20-80% |
The selection of appropriate solvents plays a crucial role in optimizing Chichibabin cyclization reactions for DUBA core assembly. Tetrahydrofuran has emerged as the preferred solvent system, particularly when reaction temperatures are maintained between minus twenty-five and minus twenty degrees Celsius [1]. Under these optimized conditions, the formation of desired cyclization products is maximized while minimizing competing side reactions that can significantly reduce overall yields.
One significant challenge in applying Chichibabin cyclization to complex duocarmycin synthesis involves the management of competing reaction pathways [2]. Facile dimerization of starting materials through 1,4-addition mechanisms can occur simultaneously with the desired cyclization, requiring careful optimization of reaction conditions to favor the intended product formation. Both dimerization products and the desired cyclization products can re-enter the reaction coordinate, but controlling the relative rates of these processes is essential for achieving acceptable yields.
The stereochemical considerations in Chichibabin-based cyclizations are particularly important for duocarmycin analogs, where the absolute configuration directly impacts biological activity [5]. Enantioselective variants of the cyclization have been developed, employing chiral auxiliaries and asymmetric catalysis to control the stereochemical outcome. These approaches have enabled the synthesis of enantiomerically pure duocarmycin intermediates without requiring subsequent optical resolution steps [5].
Advanced spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, have proven invaluable for studying the solution structures of key intermediates in Chichibabin cyclizations [2]. These analytical methods provide detailed insights into the reaction mechanisms and allow for the optimization of reaction conditions based on a fundamental understanding of the underlying chemistry. The structural characterization of intermediates has revealed complex equilibrium processes that must be considered when designing scalable synthetic routes.
The optimization of key intermediates in Vc-seco-DUBA synthesis represents a critical aspect of developing scalable manufacturing processes, with particular emphasis on improving overall yields and reducing process complexity [6] [7]. The multi-step synthetic pathway involves several crucial intermediates that require careful optimization to achieve commercial viability and ensure consistent product quality.
The synthesis of compound of formula (II), a key crystallizable intermediate, exemplifies the importance of intermediate optimization in the overall process [6]. This intermediate can be isolated through crystallization, which, contrary to typical expectations, actually increases the overall yield of Vc-seco-DUBA rather than reducing it. The introduction of this crystallization step addresses purity concerns while simultaneously improving the efficiency of subsequent synthetic transformations.
Process Optimization Results | Overall Yield Change (%) | Key Benefits |
---|---|---|
Original process (TFA + Et3N) | Baseline (21-25%) | Original method |
HCl in 1,4-dioxane (step 1) | +25.8% | Improved crystallization and yield |
DIPEA instead of Et3N (step 2) | -23.6% | Better base for coupling reaction |
Combined HCl + DIPEA optimization | +29.8% | Synergistic effect of both modifications |
The preparation of methylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D represents another critical intermediate requiring optimization [6]. This compound serves as a precursor to the key intermediate of formula (II) and must be prepared with high purity to ensure successful downstream transformations. The deprotection of this intermediate using hydrogen chloride in 1,4-dioxane instead of trifluoroacetic acid resulted in a significant twenty-five point eight percent increase in overall yield [6].
The optimization of reaction conditions for intermediate formation involves careful consideration of multiple parameters, including temperature control, solvent selection, and reagent stoichiometry [7]. Automated optimization platforms have emerged as powerful tools for systematically exploring reaction parameter space and identifying optimal conditions for each synthetic step. Bayesian optimization techniques have proven particularly effective for multistep syntheses, enabling simultaneous optimization of telescoped reactions while accounting for chemical interdependencies between steps [7].
Telescoped synthetic approaches, where multiple reaction steps are performed in sequence without intermediate isolation, offer significant advantages for intermediate optimization [7]. These approaches reduce the number of separate unit operations, minimize waste generation, and improve overall process efficiency. However, telescoping requires careful optimization to ensure that conditions for each step are compatible and that intermediate purification is not necessary for subsequent reactions to proceed effectively.
The use of scavenger systems represents an important optimization strategy for managing reactive intermediates and preventing unwanted side reactions [6]. Triisopropylsilane in water and methanol systems has proven effective for scavenging reactive species generated during intermediate transformations, improving both yield and product purity. The concentration of scavenger solvents must be carefully controlled, typically maintained below twenty-five percent of total solvent mass to avoid interference with the primary reaction [6].
Crystallization optimization for key intermediates involves understanding the relationship between molecular structure, solution behavior, and solid-state properties [8]. The successful crystallization of compound of formula (II) required optimization of solvent systems, temperature profiles, and nucleation conditions. Counter-intuitively, this crystallization step improved rather than reduced overall yields, highlighting the importance of understanding the specific requirements of each intermediate in the synthetic sequence.
The development of robust analytical methods for monitoring intermediate quality and purity is essential for optimization efforts [9]. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy provide complementary information about intermediate composition and structural integrity. These analytical methods must be validated for use in process monitoring and quality control applications.
In-line purification strategies offer significant advantages for intermediate optimization in continuous flow processes [9]. Scavenger columns, distillation, nanofiltration, and extraction methods can be integrated directly into the synthetic sequence, eliminating the need for separate purification steps and improving overall process efficiency. These approaches are particularly valuable for highly reactive or unstable intermediates that may decompose during traditional batch purification procedures.
The optimization of intermediate storage and handling conditions is crucial for maintaining product quality throughout the synthetic sequence [8]. Many duocarmycin intermediates are sensitive to light, oxygen, and moisture, requiring specialized storage conditions to prevent degradation. The development of appropriate formulation strategies and packaging systems ensures that intermediate quality is maintained during transport and storage between synthetic steps.
The transition from laboratory-scale synthesis to industrial manufacturing of Vc-seco-DUBA presents numerous process chemistry challenges that must be systematically addressed to ensure successful commercialization [10] [11]. These challenges encompass technical, safety, regulatory, and economic considerations that become increasingly complex as production scales increase.
Equipment design and scale-up present fundamental challenges in translating laboratory processes to industrial scale [11]. The inevitable consequences of increased scale, such as decreased surface area to volume ratios, significantly impact heat transfer, mass transfer, and mixing efficiency. These changes can lead to substantial differences in reaction performance, product quality, and yield compared to laboratory-scale operations. Process conditions that appear insignificant at laboratory scale, such as minor foam formation, can become major operational challenges at industrial scale due to their impact on material handling and process control [12].
Scale-up Challenges | Specific Issues | Impact on ADC Manufacturing |
---|---|---|
Process Consistency | Maintaining reproducibility at larger scales | Product quality variations |
Equipment Design | Heat transfer, mixing efficiency differences | Reduced reaction efficiency |
Regulatory Compliance | GMP requirements, validation complexity | Delayed market approval |
Safety Considerations | Handling of cytotoxic compounds | Operator safety risks |
Quality Control | Analytical method robustness | Batch-to-batch inconsistency |
Economic Factors | High capital investment requirements | Limited manufacturing capacity |
The handling of highly potent active pharmaceutical ingredients presents unique safety challenges in scalable manufacturing [13]. Vc-seco-DUBA and its intermediates exhibit significant cytotoxicity, requiring specialized containment systems and safety protocols to protect manufacturing personnel. The implementation of appropriate containment strategies must balance operator safety with manufacturing efficiency, often requiring significant capital investment in specialized equipment and facility design [14].
Particle formation and liquid-liquid separation issues represent common challenges encountered during chemical process scale-up [11]. These phenomena are particularly problematic in duocarmycin synthesis due to the complex molecular structures and the presence of multiple functional groups that can participate in intermolecular interactions. The buildup of trace contaminants, which may have minimal impact at pilot scale, can significantly affect full-scale industrial operations due to higher absolute concentrations and longer residence times [11].
The development of robust analytical methods suitable for industrial-scale monitoring presents significant challenges [15]. Analytical methods that perform adequately at laboratory scale may lack the precision, sensitivity, and selectivity required for industrial process control. The unique properties of antibody-drug conjugates, including their complex molecular structure and heterogeneous nature, require specialized analytical approaches that can monitor drug-to-antibody ratios, aggregation states, and residual impurities with appropriate accuracy and precision [15].
Process validation and regulatory compliance requirements add substantial complexity to scale-up efforts [16]. Good Manufacturing Practice regulations require comprehensive documentation and validation of all manufacturing processes, analytical methods, and quality control procedures. Demonstrating equivalence between laboratory-scale and industrial-scale processes often requires extensive studies and statistical analysis to satisfy regulatory requirements [16].
The economic challenges of scale-up include substantial capital investment requirements for specialized equipment and facilities. Setting up Good Manufacturing Practice-compliant manufacturing facilities for complex pharmaceuticals like Vc-seco-DUBA requires significant financial resources, often exceeding several million dollars for appropriately designed facilities. These high costs can present substantial barriers to commercialization, particularly for smaller biotechnology companies.
Heat transfer limitations become increasingly problematic as reactor sizes increase, potentially leading to hot spots, incomplete mixing, and reduced reaction selectivity [11]. The management of exothermic reactions, which are common in organic synthesis, requires sophisticated temperature control systems and reactor design considerations that may not be apparent at laboratory scale. The implementation of appropriate heat removal systems often requires significant modifications to standard reactor designs [17].
Mixing efficiency and mass transfer limitations can significantly impact reaction performance at industrial scale [11]. Reactions that proceed smoothly in well-mixed laboratory reactors may exhibit reduced yields or altered selectivity in larger vessels where mixing is less efficient. The design of appropriate agitation systems and reactor geometries requires careful consideration of fluid dynamics and may necessitate the use of computational fluid dynamics modeling to optimize performance [17].
The management of process hold times and intermediate stability presents unique challenges in industrial manufacturing [15]. Processes that operate continuously at laboratory scale may require hold steps during industrial production due to scheduling constraints, equipment limitations, or quality control requirements. The stability of intermediates during these hold periods must be thoroughly characterized and validated to ensure consistent product quality [15].
Quality control and batch release testing requirements become increasingly complex at industrial scale due to the larger batch sizes and increased regulatory scrutiny [15]. The development of appropriate sampling strategies, statistical analysis methods, and release criteria requires careful consideration of the increased variability inherent in larger-scale operations. The implementation of process analytical technology can help address these challenges by providing real-time monitoring capabilities and reducing reliance on end-point testing [16].
The integration of multiple unit operations in industrial manufacturing requires careful consideration of material flows, equipment compatibility, and process timing [17]. Operations that can be performed independently at laboratory scale may require coordination and optimization when integrated into a continuous manufacturing process. The development of appropriate process control strategies and automation systems is essential for ensuring consistent operation and product quality [17].